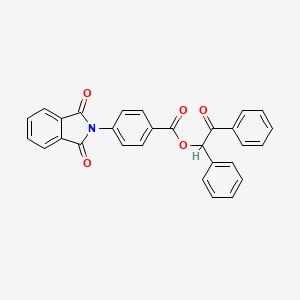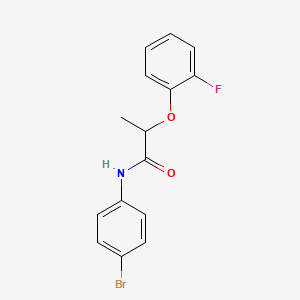
N-(4-溴苯基)-2-(2-氟苯氧基)丙酰胺
描述
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the phenoxy group
科学研究应用
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Formation of 2-(2-fluorophenoxy)propanoic acid: This can be achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative under basic conditions.
Amidation Reaction: The 2-(2-fluorophenoxy)propanoic acid is then reacted with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide can undergo oxidation reactions, particularly at the phenyl and phenoxy rings.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, amines, and organometallic compounds.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Biological Pathways: It may influence various biological pathways, including signal transduction and metabolic processes.
相似化合物的比较
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide can be compared with similar compounds such as:
N-(4-chlorophenyl)-2-(2-fluorophenoxy)propanamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-(2-methoxyphenoxy)propanamide: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide provides unique chemical properties, including enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10(20-14-5-3-2-4-13(14)17)15(19)18-12-8-6-11(16)7-9-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGBELNWNXASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{3-[1-(dimethylamino)ethyl]phenyl}nicotinamide](/img/structure/B4044262.png)

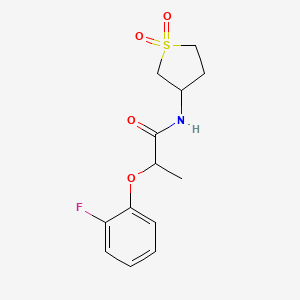
![ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4044279.png)
![[2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044286.png)
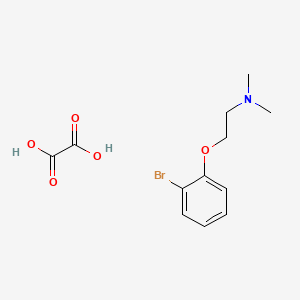
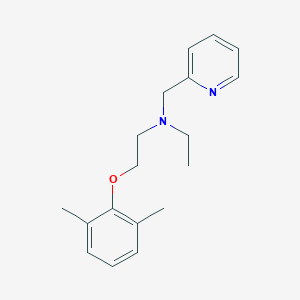
![ethyl (4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4044308.png)
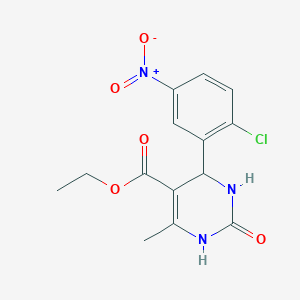
![1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044330.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4044334.png)
![1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044354.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B4044362.png)
